

Application Note: Luciferase Reporter Assay for STING Pathway Activation

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Compound of Interest

Compound Name: *STING antagonist 1*

Cat. No.: *B15611638*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon activation, the cGAS-STING signaling cascade triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust immune response.[3][4] This pathway's central role in anti-viral and anti-tumor immunity, as well as its implication in autoimmune disorders, has made it a prime target for therapeutic drug development.[3][5]

The luciferase reporter assay is a widely used, robust, and sensitive method for quantifying the activation of the STING pathway. This assay provides a high-throughput-compatible platform for screening and characterizing novel STING agonists and antagonists. This application note provides a detailed protocol for using a luciferase reporter assay to measure STING pathway activation in a human monocytic cell line.

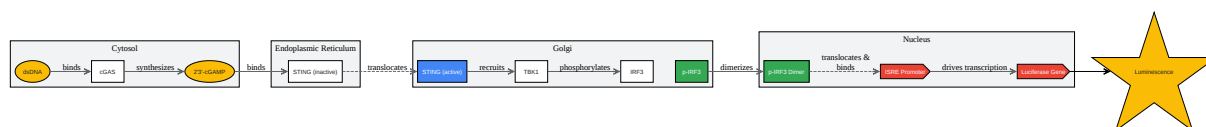
Principle of the Assay

The assay utilizes a reporter cell line, such as THP-1, that has been engineered to contain a luciferase gene (e.g., Firefly or Gaussia luciferase) under the control of a promoter responsive to STING signaling.[6][7] A common promoter used is the Interferon-Stimulated Response Element (ISRE), which binds the transcription factor IRF3.[6][8]

The core signaling cascade is as follows:

- Cytosolic double-stranded DNA (dsDNA) is recognized by cyclic GMP-AMP synthase (cGAS).[2]
- cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).[1][2]
- 2'3'-cGAMP binds to the STING protein, an endoplasmic reticulum (ER) resident transmembrane protein.[1]
- Ligand binding induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[5]
- During trafficking, STING recruits and activates TANK-binding kinase 1 (TBK1).[3][9]
- TBK1 phosphorylates the transcription factor IRF3.[2][3]
- Phosphorylated IRF3 dimerizes, translocates to the nucleus, and binds to ISRE promoter elements.[2][3]
- This binding drives the transcription of the luciferase reporter gene. The resulting luminescence is directly proportional to the level of STING pathway activation and can be quantified using a luminometer.

Signaling Pathway Diagram



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Caption: The cGAS-STING signaling pathway leading to luciferase reporter expression.

Materials and Reagents

Component	Example Supplier & Cat. No.
Cell Line	
IRF Reporter (Luc)-THP-1 Cell Line	BPS Bioscience, #79858
Media & Reagents	
Thaw Medium 8	BPS Bioscience, #79652 (RPMI + 10% FBS, 1% Pen/Strep)
Growth Medium 8A	BPS Bioscience, #79653 (Thaw Medium + 1 µg/ml Puromycin)
Assay Medium 2B	BPS Bioscience, #79619 (RPMI + 1% Pen/Strep)
STING Ligands	
2'3'-cGAMP (agonist)	InvivoGen, tlr1-nacga23
ADU-S100 (agonist)	MedChemExpress, HY-12885A
H-151 (antagonist)	MedChemExpress, HY-112693
Assay Components	
96-well white, clear-bottom plate	Corning, #3610
Luciferase Assay System	BPS Bioscience, #60690 (ONE-Step™) or Promega
Equipment	
Luminometer	Berthold, Orion II or equivalent
Humidified CO ₂ Incubator	37°C, 5% CO ₂

Experimental Workflow

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